molecular formula C13H7BrClNO4 B4084931 2-bromo-4-chlorophenyl 2-nitrobenzoate

2-bromo-4-chlorophenyl 2-nitrobenzoate

Cat. No. B4084931
M. Wt: 356.55 g/mol
InChI Key: FRXLCWYCQGUXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-chlorophenyl 2-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the nitrobenzoate family and is often used as a reagent in organic synthesis. This compound has been the subject of numerous studies due to its unique properties and potential applications in the field of chemistry.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorophenyl 2-nitrobenzoate is not well understood. However, it is believed that this compound reacts with other molecules in a variety of ways, including nucleophilic substitution and Michael addition reactions. These reactions can result in the formation of new compounds with unique properties and potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chlorophenyl 2-nitrobenzoate are not well documented. However, studies have shown that this compound can interact with various enzymes and proteins in biological systems. It has also been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-4-chlorophenyl 2-nitrobenzoate in lab experiments include its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize and has a high purity. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the study of 2-bromo-4-chlorophenyl 2-nitrobenzoate. One area of research could focus on the development of new synthetic routes that are more efficient and cost-effective. Another area of research could focus on the potential anti-inflammatory and anti-cancer properties of this compound, with the goal of developing new therapeutic agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could be further explored.

Scientific Research Applications

2-bromo-4-chlorophenyl 2-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of various benzoyl compounds. This compound is also used as a starting material for the synthesis of other complex compounds. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(2-bromo-4-chlorophenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-10-7-8(15)5-6-12(10)20-13(17)9-3-1-2-4-11(9)16(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLCWYCQGUXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenyl 2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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